

# Tacrolimus Impurity 1: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9-Norketo FK-506

Cat. No.: B1147247

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Tacrolimus, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation. As with any pharmaceutical agent, the presence of impurities in the final drug product is a critical quality attribute that demands rigorous control and characterization. This technical guide provides an in-depth examination of Tacrolimus Impurity 1, a known degradation product of Tacrolimus. This document outlines its chemical identity, potential formation pathways, and analytical methodologies for its detection and quantification. While specific biological activity and toxicity data for Tacrolimus Impurity 1 are not extensively available in the public domain, its status as a monitored impurity underscores the importance of controlling its levels in pharmaceutical formulations.

## Chemical Identity and Properties

Tacrolimus Impurity 1 is a well-characterized related substance of Tacrolimus. Its fundamental chemical properties are summarized in the table below.

| Property          | Value                                                                                                                                                                                                                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | [3S-[3R/E(1S,3S,4S)],4S,5R,8S,9E,12R,14R,15S,16R,18S,19S,25aR]-3,4,5,6,8,11,12,13,14,15,16,17,18,19,23,24,25a-Octadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethethyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-15,19-epoxypyrido[2,1-c][1]2]oxaazacyclodocosine-1,7,20(22H)-trion |
| CAS Number        | 123719-19-7                                                                                                                                                                                                                                                                                                                |
| Molecular Formula | C43H69NO11                                                                                                                                                                                                                                                                                                                 |
| Molecular Weight  | 776.01 g/mol                                                                                                                                                                                                                                                                                                               |
| Synonyms          | Tacrolimus Impurity 1 is used as a reference standard in analytical research. <a href="#">[3]</a>                                                                                                                                                                                                                          |

Chemical Structure:



[Click to download full resolution via product page](#)

Caption: A simplified block diagram representing the core structural motifs of Tacrolimus Impurity 1.

## Formation and Degradation Pathways

Tacrolimus Impurity 1 is recognized as a degradation product of Tacrolimus.<sup>[4]</sup> The complex structure of Tacrolimus, a macrolide lactone, renders it susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. While the precise, step-by-step chemical transformation leading to the formation of Tacrolimus Impurity 1 is not extensively detailed in publicly available literature, it is understood to arise from the chemical instability of the parent Tacrolimus molecule under certain conditions.

Forced degradation studies are crucial in identifying potential degradation products like Impurity 1. These studies typically involve exposing the active pharmaceutical ingredient (API) to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light, as mandated by regulatory guidelines like the International Council for Harmonisation (ICH) Q1A(R2).

The following diagram illustrates a generalized workflow for identifying degradation products of Tacrolimus.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the identification of Tacrolimus degradation products.

## Analytical Methodologies

The detection and quantification of Tacrolimus Impurity 1, along with other related substances, are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) methods coupled with UV or mass spectrometry (MS) detection. These methods are essential for ensuring the quality and purity of Tacrolimus drug substances and products.

## Representative Experimental Protocol: HPLC-UV

While a specific validated protocol for Tacrolimus Impurity 1 was not found in the public literature, a general approach based on common practices for analyzing Tacrolimus and its impurities is outlined below. This protocol is for illustrative purposes and would require optimization and validation for specific applications.

| Parameter              | Condition                                                                                                                                                               |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chromatographic System | HPLC with UV detector                                                                                                                                                   |
| Column                 | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)                                                                                                                  |
| Mobile Phase           | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient program would need to be optimized. |
| Flow Rate              | 1.0 mL/min                                                                                                                                                              |
| Column Temperature     | 25 °C                                                                                                                                                                   |
| Detection Wavelength   | 210 nm                                                                                                                                                                  |
| Injection Volume       | 20 µL                                                                                                                                                                   |
| Standard Preparation   | A reference standard of Tacrolimus Impurity 1 is dissolved in a suitable diluent (e.g., acetonitrile) to a known concentration.                                         |
| Sample Preparation     | The Tacrolimus drug substance or product is dissolved in the diluent to a specified concentration.                                                                      |
| Quantification         | The peak area of Tacrolimus Impurity 1 in the sample chromatogram is compared to the peak area of the reference standard.                                               |

#### Method Validation Parameters:

Any analytical method for quantifying impurities must be validated according to ICH Q2(R1) guidelines, including the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- Accuracy: The closeness of test results to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

## Pharmacopeial Standards and Limits

Specific pharmacopeial limits for Tacrolimus Impurity 1 (CAS 123719-19-7) are not explicitly detailed in the readily available public monographs from major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, these pharmacopeias establish general and specific limits for known and unknown impurities in Tacrolimus drug substances and products. The limits are typically expressed as a percentage of the active ingredient. The absence of a specific limit for Impurity 1 in these public documents

does not diminish the necessity for its control; it is often managed as a specified or unspecified impurity under the general impurity limits.

## Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicological profile of Tacrolimus Impurity 1. As a degradation product, its pharmacological and toxicological properties may differ from the parent compound, Tacrolimus. The primary focus of regulatory bodies and pharmaceutical manufacturers is to control the levels of such impurities to ensure the safety and efficacy of the final drug product. The principle of As Low As Reasonably Practicable (ALARP) is applied to all impurities.

The known immunosuppressive activity of Tacrolimus is mediated through the inhibition of calcineurin, which in turn suppresses T-lymphocyte activation. The following diagram illustrates the established signaling pathway of Tacrolimus.



[Click to download full resolution via product page](#)

Caption: The signaling pathway of Tacrolimus, illustrating its inhibition of calcineurin.

It is plausible that any structural modification to the Tacrolimus molecule, as is the case with Impurity 1, could alter its binding affinity for FKBP12 and consequently its immunosuppressive

potency. However, without specific studies, this remains speculative. The potential for any unique toxicity associated with Impurity 1 also remains uncharacterized in the public domain.

## Conclusion

Tacrolimus Impurity 1 is a known degradation product of Tacrolimus that is monitored and controlled during the manufacturing of the drug substance and final product. While its chemical identity is established, detailed public information on its specific formation pathways, validated analytical protocols, and biological activity is limited. The control of this and other impurities is paramount to ensuring the consistent quality, safety, and efficacy of Tacrolimus-containing medicines. Further research into the biological and toxicological profile of Tacrolimus Impurity 1 would be beneficial for a more comprehensive risk assessment. For now, its status as a controlled substance underscores the rigorous standards applied in pharmaceutical manufacturing to minimize patient exposure to potentially harmful impurities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Some transformations of tacrolimus, an immunosuppressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. allmpus.com [allmpus.com]
- To cite this document: BenchChem. [Tacrolimus Impurity 1: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1147247#what-is-tacrolimus-impurity-1>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)